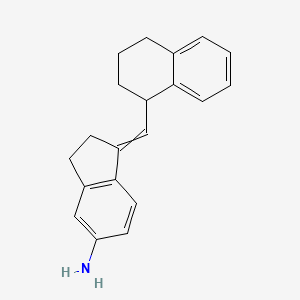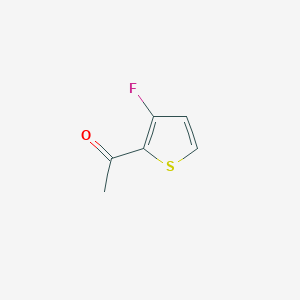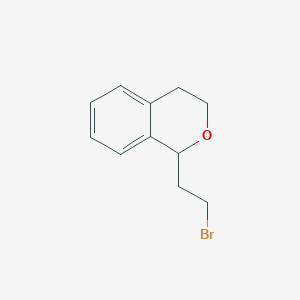
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the molecular formula C18H13NO It is a derivative of dibenzofuran, where an aniline group is attached to the fourth position of the dibenzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-4-yl)aniline typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. In this process, dibenzofuran is first brominated to form 4-bromodibenzofuran, which is then reacted with aniline in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-(Dibenzo[b,d]furan-4-yl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-(Dibenzo[b,d]furan-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
科学的研究の応用
4-(Dibenzo[b,d]furan-4-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, which lacks the aniline group.
4-(Dibenzo[b,d]furan-3-yl)aniline: A similar compound with the aniline group attached at a different position.
4-(Dibenzo[b,d]furan-4-yl)phenol: Another derivative with a phenol group instead of an aniline group.
Uniqueness
4-(Dibenzo[b,d]furan-4-yl)aniline is unique due to the presence of both the dibenzofuran and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C20H21N |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine |
InChI |
InChI=1S/C20H21N/c21-18-10-11-20-16(8-9-17(20)13-18)12-15-6-3-5-14-4-1-2-7-19(14)15/h1-2,4,7,10-13,15H,3,5-6,8-9,21H2 |
InChIキー |
JYAJPXPROHGDFO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)C=C3CCC4=C3C=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)

![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)






![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)

